molecular formula C18H23ClN4O3 B4620579 Ethyl 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4620579
M. Wt: 378.9 g/mol
InChI Key: REIOKMONQGHFHF-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpiperazine moiety, and a tetrahydropyrimidine ring

Scientific Research Applications

Ethyl 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic compounds, contributing to the development of new materials and chemicals.

Preparation Methods

The synthesis of Ethyl 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds as starting materials.

    Attachment of the Methylpiperazine Moiety: The methylpiperazine group is attached via nucleophilic substitution reactions, utilizing piperazine derivatives.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Ethyl 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3/c1-3-26-17(25)14-15(12-4-6-13(19)7-5-12)20-18(21-16(14)24)23-10-8-22(2)9-11-23/h4-7,14-15H,3,8-11H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIOKMONQGHFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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